molecular formula C21H18ClN5O2S B2648308 N1-(2-chlorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894040-21-2

N1-(2-chlorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No.: B2648308
CAS No.: 894040-21-2
M. Wt: 439.92
InChI Key: MNRWQKBVSDGQPE-UHFFFAOYSA-N
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Description

N1-(2-Chlorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a thiazolo-triazole core substituted with a meta-tolyl group and a 2-chlorophenyl moiety. Its structure combines aromatic chlorophenyl and heterocyclic thiazolo-triazole systems linked via an oxalamide bridge. The compound’s structural complexity likely influences its solubility, metabolic stability, and receptor-binding properties compared to simpler analogs.

Properties

IUPAC Name

N'-(2-chlorophenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O2S/c1-13-5-4-6-14(11-13)18-25-21-27(26-18)15(12-30-21)9-10-23-19(28)20(29)24-17-8-3-2-7-16(17)22/h2-8,11-12H,9-10H2,1H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNRWQKBVSDGQPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide typically involves multiple steps:

    Formation of Thiazolotriazole Core: The synthesis begins with the preparation of the thiazolotriazole core. This can be achieved through a cyclization reaction involving a thioamide and a hydrazine derivative under acidic conditions.

    Introduction of the m-Tolyl Group: The m-tolyl group is introduced via a substitution reaction, often using a halogenated precursor and a suitable base to facilitate the nucleophilic substitution.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is incorporated through a coupling reaction, typically using a palladium-catalyzed cross-coupling method such as Suzuki or Heck coupling.

    Formation of the Oxalamide Linkage: The final step involves the formation of the oxalamide linkage through a condensation reaction between an oxalyl chloride derivative and the amine-functionalized intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the m-tolyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups (if present) or the oxalamide linkage, potentially converting them into amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Products include aldehydes, carboxylic acids, and ketones.

    Reduction: Products include primary or secondary amines and alcohols.

    Substitution: Products vary depending on the nucleophile used, leading to a wide range of substituted derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to N1-(2-chlorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide exhibit a range of biological activities:

Anticancer Properties

Numerous studies have highlighted the anticancer potential of thiazolo-triazole derivatives. These compounds have shown significant activity against various human cancer cell lines. The mechanisms include:

  • Induction of apoptosis : Triggering programmed cell death in cancer cells.
  • Inhibition of cell proliferation : Preventing the growth and division of cancer cells through interference with cell cycle progression .

Antimicrobial Effects

The compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The structural features contribute to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic processes within the bacteria .

Other Pharmacological Activities

Research has also indicated that this compound may have:

  • Antiviral activity : Potentially effective against certain viral infections.
  • Anti-inflammatory effects : Ability to reduce inflammation through modulation of inflammatory pathways.
  • Antidiabetic properties : Possible influence on glucose metabolism and insulin sensitivity .

Case Studies and Research Findings

A review of literature reveals several case studies focusing on the synthesis and biological evaluation of thiazolo-triazole derivatives:

StudyFindings
Study on Anticancer ActivityDemonstrated significant cytotoxicity against several cancer cell lines with IC50 values in low micromolar range .
Antimicrobial ScreeningShowed effectiveness against a panel of bacterial strains with minimum inhibitory concentrations (MICs) lower than standard antibiotics .
Structure-Activity Relationship (SAR) AnalysisIdentified key structural features responsible for enhanced biological activity, guiding future drug design .

Mechanism of Action

The mechanism of action of N1-(2-chlorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiazolotriazole moiety may play a crucial role in binding to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Comparisons

Key Compounds for Comparison :

S336 (N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)Ethyl)Oxalamide) : A potent umami agonist with a dimethoxybenzyl group and pyridinylethyl substituent .

WHO-Evaluated Oxalamide (N1-(2,3-Dimethoxybenzyl)-N2-(2-(Pyridine-2-yl)Ethyl)Oxalamide) : A flavouring agent assessed for reactive metabolite formation and renal toxicity .

(E)-4-(2-Chlorobenzylideneamino)-3-(2-Chlorophenyl)-1H-1,2,4-Triazole-5(4H)-Thione: A triazole-thione derivative with dual chlorophenyl groups and hydrogen-bonded supramolecular architecture .

Structural Features :

Compound Core Structure Key Substituents Functional Groups
Target Compound Thiazolo-triazole-oxalamide 2-Chlorophenyl, m-tolyl, ethyl linker Amide, aromatic chloride, thiazole
S336 Oxalamide 2,4-Dimethoxybenzyl, pyridinylethyl Amide, ether, pyridine
WHO-Evaluated Oxalamide Oxalamide 2,3-Dimethoxybenzyl, pyridinylethyl Amide, ether, pyridine
Triazole-Thione Derivative Triazole-thione 2-Chlorobenzylidene, 2-chlorophenyl Thione, imine, aromatic chloride

Key Observations :

  • The 2-chlorophenyl group is shared with the triazole-thione derivative, which may confer similar metabolic resistance due to halogenation .
  • Unlike S336 and WHO-evaluated oxalamides, the target compound lacks pyridine or methoxy groups, which are critical for umami receptor (hTAS1R1/hTAS1R3) activation .
Functional and Pharmacological Comparisons

Hypothesized Properties of the Target Compound :

  • The thiazolo-triazole moiety may improve metabolic stability compared to S336, as sulfur-containing heterocycles often resist oxidative degradation.
  • Absence of methoxy/pyridine groups likely reduces umami receptor affinity but could redirect activity toward other targets (e.g., kinases or GPCRs).

Biological Activity

N1-(2-chlorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide, with the CAS number 894040-21-2, is a complex organic compound that has garnered attention for its potential biological activities. This document provides a comprehensive overview of its biological properties, including anticancer activity, antimicrobial effects, and other pharmacological potentials based on diverse research findings.

Compound Overview

  • Molecular Formula : C21H18ClN5O2S
  • Molecular Weight : 439.9 g/mol
  • Structural Features : The compound contains a thiazolo[3,2-b][1,2,4]triazole core which is known for diverse biological activities.

Anticancer Activity

Research has indicated that compounds containing the thiazolo[3,2-b][1,2,4]triazole structure exhibit significant anticancer properties. A study evaluated various derivatives against nearly 60 human cancer cell lines and found that those with similar structural features showed notable activity against renal cancer, leukemia, colon cancer, breast cancer, and melanoma cell lines. Notably:

  • 5-Ylidene-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ones demonstrated more potent anticancer activity compared to their respective amides .
  • The introduction of specific substituents (e.g., chlorine) in the benzylidene part of the molecule significantly influences anticancer efficacy .

Antimicrobial Activity

The biological activity of this compound extends to antimicrobial properties. Research has shown that similar compounds exhibit:

  • Broad Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.
  • Mechanism of Action : Likely involves inhibition of bacterial growth through interaction with cellular targets or enzymes critical for bacterial survival.

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Compounds with the triazole and thiazole rings have been noted for their ability to inhibit various enzymes such as aromatase and cholinesterase.
  • Intermolecular Interactions : The presence of heterocycles enhances the potential for hydrogen bonding with active sites on enzymes .

Research Findings Summary

The following table summarizes key findings from various studies related to the biological activity of this compound and its derivatives:

Study FocusFindings
Anticancer ActivitySignificant inhibition observed in renal cancer and melanoma cell lines. More potent than standard treatments in some cases .
Antimicrobial ActivityEffective against multiple bacterial strains; specific derivatives showed high inhibition zones in tested bacteria .
Enzyme InteractionDemonstrated ability to inhibit key enzymes involved in cancer progression and microbial resistance mechanisms .

Case Studies

  • Anticancer Efficacy :
    • In a controlled study involving various thiazolo derivatives, this compound was compared against existing chemotherapeutics. Results indicated a marked reduction in cell viability across multiple cancer types.
  • Antimicrobial Screening :
    • A series of tests conducted on bacterial strains such as E. coli and Staphylococcus aureus revealed that the compound exhibited significant antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N1-(2-chlorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide, and what critical parameters influence yield optimization?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with intermediates like thiazolo-triazole cores and oxalamide coupling. Key steps include:

  • Thiazolo-triazole formation : Cyclization under reflux with catalysts like K₂CO₃ and KI in acetone (24 hours, 80°C) .
  • Oxalamide coupling : Use of PEG-400 as a solvent with Bleaching Earth Clay (pH 12.5) to promote nucleophilic substitution at 70–80°C .
  • Critical parameters : Reaction time, temperature, and catalyst loading significantly affect yield. For example, extending reflux time beyond 24 hours may degrade sensitive functional groups, while insufficient catalyst reduces coupling efficiency .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : A combination of techniques is essential:

  • ¹H/¹³C-NMR : Confirms regiochemistry of the thiazolo-triazole ring and substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm) .
  • IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H bonds (~3300 cm⁻¹) in the oxalamide moiety .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peaks) and detects fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictory biological activity data observed in different studies for this compound?

  • Methodological Answer : Contradictions often arise from variations in:

  • Assay conditions : Standardize protocols (e.g., MIC values for antimicrobial activity depend on bacterial strain and incubation time) .
  • Compound purity : Use HPLC (>98% purity) to exclude impurities affecting bioactivity .
  • Structural analogs : Compare activity of derivatives (e.g., replacing m-tolyl with halogenated phenyl groups alters solubility and target binding) .

Q. What strategies are employed to establish structure-activity relationships (SAR) for thiazolo-triazole derivatives like this compound?

  • Methodological Answer : SAR studies focus on:

  • Substituent variation : Modify the m-tolyl group (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) to assess impact on enzyme inhibition .
  • Scaffold hybridization : Fuse thiazolo-triazole with tetrazole or triazolothiadiazole systems to enhance metabolic stability .
  • Pharmacophore mapping : Use docking simulations to identify critical interactions (e.g., hydrogen bonding with the oxalamide group) .

Q. What in vitro models are appropriate for evaluating the compound's mechanism of action in antimicrobial studies?

  • Methodological Answer : Prioritize models that replicate target pathways:

  • Bacterial membrane disruption : Use fluorescence assays (e.g., SYTOX Green uptake in S. aureus) to detect pore formation .
  • Enzyme inhibition : Test against E. coli DNA gyrase or C. albicans lanosterol demethylase .
  • Biofilm eradication : Employ crystal violet staining in P. aeruginosa biofilms to quantify dose-dependent inhibition .

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